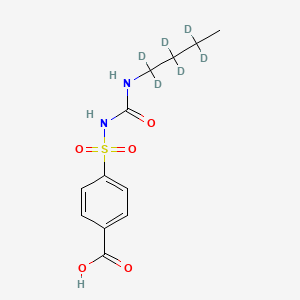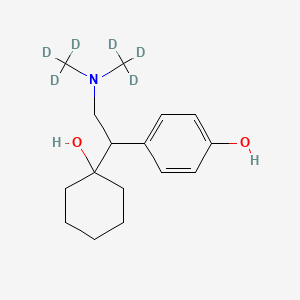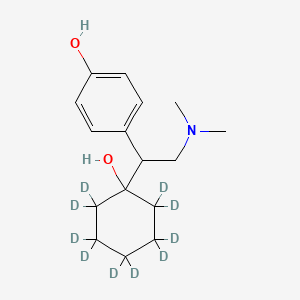
3-Dehydro-15-deoxoeucosterol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Dehydro-15-deoxoeucosterol: is an organic compound belonging to the steroid class of compounds. It is characterized by its unique structure, which includes a 17,23-epoxy-29-hydroxy-27-norlanost-8-ene-3,24-dione framework . This compound is typically found in certain plant species, such as Scilla scilloides . It appears as a colorless crystalline or white solid and is known for its potential anticancer properties .
科学的研究の応用
3-Dehydro-15-deoxoeucosterol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other steroid compounds.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: It is used in the production of steroid-based pharmaceuticals and other chemical products.
Safety and Hazards
生化学分析
Biochemical Properties
3-Dehydro-15-deoxoeucosterol plays a significant role in various biochemical reactions. It interacts with enzymes such as lipoxygenase and hyaluronidase, exhibiting inhibitory effects. The compound’s interaction with these enzymes suggests its potential as an anti-inflammatory agent . Additionally, this compound interacts with proteins and other biomolecules, influencing their activity and stability. These interactions are essential for understanding the compound’s therapeutic potential and its role in biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibitory effects on lipoxygenase and hyaluronidase activities suggest its role in reducing inflammation at the cellular level . Furthermore, this compound’s impact on nitric oxide production in macrophage cells indicates its potential in modulating immune responses and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific enzymes, such as lipoxygenase, inhibiting their activity and reducing the production of inflammatory mediators . Additionally, this compound may influence gene expression by modulating transcription factors and signaling pathways involved in inflammation and immune responses. These molecular interactions are crucial for understanding the compound’s therapeutic potential and its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as -20°C for up to three years in powder form . Its stability in solution is less well-documented, and repeated freeze-thaw cycles should be avoided to maintain its efficacy . Long-term studies in vitro and in vivo are necessary to understand the compound’s temporal effects on cellular function and its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Dosage calculations based on body surface area are essential for determining the appropriate dose for different species . For example, a dose of 20 mg/kg for a mouse can be adjusted to 10 mg/kg for a rat based on their respective body surface area factors . Understanding the threshold effects and potential toxic or adverse effects at high doses is crucial for the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s effects on metabolic flux and metabolite levels are essential for understanding its role in cellular metabolism and its potential therapeutic applications
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation within specific cellular compartments . Understanding these interactions is essential for determining the compound’s bioavailability and its potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: 3-Dehydro-15-deoxoeucosterol can be synthesized through specific chemical reactions in the laboratory. The synthetic route involves the formation of the 17,23-epoxy-29-hydroxy-27-norlanost-8-ene-3,24-dione structure through a series of steps, including oxidation and cyclization reactions .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources. One common source is the plant Scilla scilloides, from which the compound can be isolated using organic solvents such as ethanol, acetone, and dichloromethane . The extraction process is followed by purification steps to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 3-Dehydro-15-deoxoeucosterol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed:
作用機序
The mechanism of action of 3-Dehydro-15-deoxoeucosterol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in cell growth and proliferation. This modulation can lead to the inhibition of tumor growth and the induction of apoptosis (programmed cell death) in cancer cells .
類似化合物との比較
Eucosterol: Another steroid compound with a similar structure but with different functional groups.
Lanosterol: A precursor to many steroid hormones with a similar core structure.
Scillasaponin A: A related compound found in the same plant species with different biological activities.
Uniqueness: 3-Dehydro-15-deoxoeucosterol is unique due to its specific 17,23-epoxy-29-hydroxy-27-norlanost-8-ene-3,24-dione structure, which imparts distinct chemical and biological properties. Its potential anticancer activity and use as an intermediate in steroid synthesis further highlight its uniqueness .
特性
IUPAC Name |
(3'R,4S,5R,5'S,10S,13S,14S,17S)-4-(hydroxymethyl)-3',4,10,13,14-pentamethyl-5'-propanoylspiro[2,5,6,7,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O4/c1-7-21(31)22-16-18(2)29(33-22)15-14-27(5)20-8-9-23-25(3,19(20)10-13-28(27,29)6)12-11-24(32)26(23,4)17-30/h18,22-23,30H,7-17H2,1-6H3/t18-,22+,23-,25-,26-,27+,28+,29+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSHJGYTLGFEMC-LBQQCSDXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CC(C2(O1)CCC3(C2(CCC4=C3CCC5C4(CCC(=O)C5(C)CO)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@@H]1C[C@H]([C@@]2(O1)CC[C@@]3([C@@]2(CCC4=C3CC[C@@H]5[C@@]4(CCC(=O)[C@]5(C)CO)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

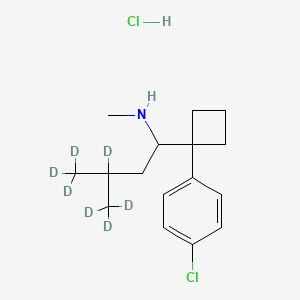
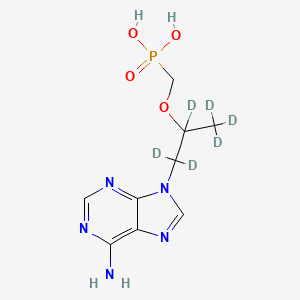
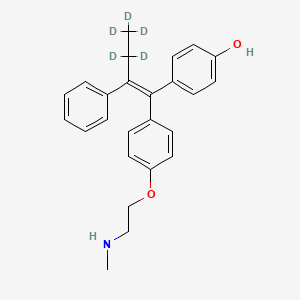


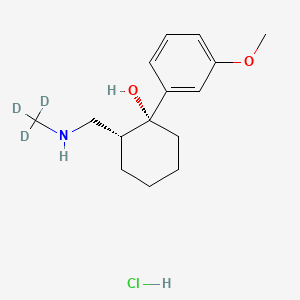

![[(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B602742.png)
